![molecular formula C23H22ClN3O6S B4842083 N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4842083.png)
N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide
Description
The compound is a complex organic molecule that likely serves a specific role in research applications, potentially including materials science or pharmaceuticals. Its structure implies a role in interactions with biological systems or as a precursor in synthetic chemistry pathways.
Synthesis Analysis
Synthesis of complex molecules like the specified glycinamide derivative typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of related compounds involves reactions under specific conditions to form desired bonds and introduce functional groups strategically (Al-Hourani et al., 2015). These processes are meticulously designed to yield high-purity products suitable for further application or study.
Molecular Structure Analysis
The molecular structure of compounds similar to the one described can be determined using X-ray crystallography, revealing detailed information about atomic arrangement and bonding. This technique has elucidated the structure of tetrazole derivatives, showcasing planar tetrazole rings and the spatial orientation of attached aryl rings (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The compound's chemical reactions and properties are likely influenced by its functional groups, such as the sulfonyl and nitro groups. These can participate in various reactions, including nucleophilic substitution and addition reactions. The sulfonyl group, in particular, can be involved in sulfonation reactions, affecting the compound's reactivity and interactions with other molecules (Wit et al., 2010).
Physical Properties Analysis
The physical properties of the compound, including solubility, melting point, and crystalline structure, are critical for its application and handling. These properties can be inferred from studies on related molecules, which show that crystalline structure affects solubility and melting points, impacting the compound's utility in various applications (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity, stability, and interactions with other molecules, are influenced by its molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect its chemical behavior, particularly in reactions involving electron-rich or electron-poor species (Horton & Tucker, 1970).
Future Directions
properties
IUPAC Name |
2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O6S/c1-15-4-11-21(33-3)22(12-15)34(31,32)26(18-9-6-17(24)7-10-18)14-23(28)25-20-13-19(27(29)30)8-5-16(20)2/h4-13H,14H2,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRJYNQJUYWPKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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